1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3,3-dimethylbutan-1-one
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Overview
Description
1-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3,3-dimethylbutan-1-one is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities. The 8-azabicyclo[3.2.1]octane scaffold is central to this family, making it a subject of significant interest in various fields of research .
Mechanism of Action
Target of Action
The compound “1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3,3-dimethylbutan-1-one” is a derivative of the tropane alkaloid family . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors and ion channels.
Mode of Action
Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target proteins .
Biochemical Pathways
Tropane alkaloids are known to affect various biochemical pathways, particularly those involving neurotransmitters
Result of Action
Compounds in the tropane alkaloid family are known to have a wide array of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3,3-dimethylbutan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of robust catalytic systems are likely employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3,3-dimethylbutan-1-one undergoes various types of chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield ketones or aldehydes, while reduction could produce alcohols .
Scientific Research Applications
1-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3,3-dimethylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including nematicidal properties.
Medicine: Investigated for its potential therapeutic effects due to its structural similarity to other bioactive tropane alkaloids.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride: Shares a similar bicyclic structure but differs in functional groups.
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester): Another tropane derivative with different substituents.
Uniqueness
1-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3,3-dimethylbutan-1-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-14(2,3)9-13(16)15-10-5-6-11(15)8-12(7-10)17-4/h10-12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZOXVDXYNKYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1C2CCC1CC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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